
NPEC-caged-D-AP5
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Overview
Description
NPEC-caged-D-AP5 (CAS: 1416943-27-5) is a specialized life science reagent used in neurobiological and cellular research. This compound is a caged derivative of D-AP5 (D-2-amino-5-phosphonopentanoate), a selective NMDA receptor antagonist. Its primary application lies in spatially and temporally controlled studies of synaptic plasticity, receptor signaling, and neuronal network dynamics .
Manufactured and distributed by Tocris (product codes: 4230/10 and 4230/50), this compound is available in 10 mg and 50 mg quantities, facilitating precise experimental dosing . It is utilized in diverse fields, including cell physiology (e.g., MAPK signaling pathways), proteomics, and neurodevelopmental studies, where its photo-uncaging properties enable researchers to investigate real-time glutamate receptor interactions and synaptic remodeling .
Preparation Methods
The synthesis of NPEC-caged-D-AP5 involves the protection of D-AP5 with the NPEC group. The reaction typically involves the use of 1-(2-nitrophenyl)ethanol and a carbodiimide coupling agent to form the NPEC-protected derivative. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
NPEC-caged-D-AP5 undergoes photolysis, where exposure to light cleaves the NPEC group, releasing the active D-AP5. This reaction is highly specific and allows for temporal and spatial control over the activation of D-AP5. The compound does not typically undergo other types of chemical reactions such as oxidation, reduction, or substitution under normal laboratory conditions .
Scientific Research Applications
Scientific Research Applications
The applications of NPEC-caged-D-AP5 in scientific research are extensive:
- Synaptic Plasticity Studies : Researchers use this compound to investigate the role of NMDA receptors in long-term potentiation (LTP), a process essential for learning and memory. By controlling the timing of D-AP5 release, scientists can study how NMDA receptor blockade affects synaptic strengthening .
- Neuroprotective Research : Studies have explored the neuroprotective effects of NMDA antagonists against glutamate-induced toxicity, highlighting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Behavioral Experiments : In vivo studies have demonstrated that D-AP5 can impair spatial learning in a dose-dependent manner. This research has established correlations between NMDA receptor activity and cognitive functions, providing insights into how receptor modulation affects behavior .
- Pharmacological Investigations : this compound is also utilized in pharmacological studies to assess the effects of NMDA receptor antagonists on various neurological conditions. Its ability to provide temporal control allows researchers to dissect the contributions of NMDA receptor activity to different pathological states .
Synaptic Plasticity
In experiments involving hippocampal slices, researchers employed this compound to explore NMDA receptor functions during LTP induction. The controlled release of D-AP5 enabled precise timing in experiments that demonstrated how NMDA receptor blockade influences synaptic strengthening.
Neuroprotective Studies
Research has indicated that this compound can protect neurons from excitotoxic damage caused by excessive glutamate release. This property positions it as a potential therapeutic agent for conditions characterized by excitotoxicity.
Mechanism of Action
The mechanism of action of NPEC-caged-D-AP5 involves the inhibition of NMDA receptors. Upon exposure to light, the NPEC group is cleaved, releasing D-AP5, which then binds to the NMDA receptor and prevents the binding of glutamate, the receptor’s natural ligand. This inhibition blocks the influx of calcium ions through the receptor, thereby modulating synaptic transmission and plasticity .
Comparison with Similar Compounds
NPEC-caged-D-AP5 is often compared to other caged neurotransmitters or receptor antagonists in studies requiring spatiotemporal control. Key distinctions are highlighted below:
Key Differentiators
Functional Specificity :
- Unlike caged glutamate analogs (e.g., MNI-caged-L-glutamate), this compound selectively antagonizes NMDA receptors upon uncaging. This specificity makes it invaluable for dissecting NMDA receptor-dependent synaptic plasticity without confounding AMPA receptor activation .
Induction Efficiency: In experiments on GABA-induced synaptogenesis, this compound uncaging failed to induce gephyrin clustering or dendritic spinogenesis, unlike GABA uncaging itself. This underscores its role as a negative control in studies requiring NMDA receptor blockade .
Age-Dependent Efficacy :
- This compound’s functional outcomes vary with tissue maturity. In older cortical slices (EP14–EP18), its inability to modulate synaptic induction contrasts with younger tissues (EP3–EP4), where NMDA receptor activity is more dynamically regulated .
Data Tables
Table 1: Comparative Profile of this compound and Related Compounds
Research Findings
Critical Insights from Experimental Data
Mechanistic Divergence: this compound’s lack of induction (Fig. S6–S7 ) contrasts sharply with GABA uncaging, which triggers spinogenesis via distinct expression pathways (Fig. 1E ). This highlights its utility in isolating NMDA receptor-specific effects.
Developmental Sensitivity :
- The compound’s inefficacy in older tissues (EP14–EP18) aligns with age-dependent declines in NMDA receptor mobility, reinforcing its role in studying critical periods of synaptic plasticity .
Biological Activity
NPEC-caged-D-AP5 is a caged derivative of D-AP5, a well-known antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound is utilized extensively in neuroscience research due to its ability to provide precise temporal and spatial control over NMDA receptor activity through photolysis. This article delves into the biological activity of this compound, including its mechanism of action, pharmacokinetics, and applications in research.
Target of Action
this compound specifically targets NMDA receptors, which are critical for synaptic transmission and plasticity in the central nervous system. The compound acts as an antagonist by binding to the NMDA receptor, inhibiting its activation and preventing calcium ion influx that is typically induced by glutamate binding .
Molecular Mechanism
The NPEC group attached to D-AP5 is photosensitive, allowing for controlled activation via light exposure. Upon photolysis, the NPEC group is cleaved, releasing active D-AP5 that can then bind to NMDA receptors, effectively blocking their function . This mechanism enables researchers to manipulate NMDA receptor activity with high precision in experimental settings.
Pharmacokinetics
Solubility and Stability
this compound is soluble in water and dimethyl sulfoxide (DMSO) at concentrations up to 100 mM. It demonstrates stability when stored at -20°C, which is crucial for maintaining its efficacy in experimental applications .
Dosage Effects
Research indicates that the effects of this compound vary with dosage. Lower doses effectively inhibit NMDA receptor activity without significant adverse effects, making it suitable for various experimental designs .
Cellular Effects
This compound influences neuronal signaling pathways by inhibiting NMDA receptor activation during synaptic transmission. This inhibition plays a vital role in associative long-term potentiation (LTP), a process essential for learning and memory .
Applications in Research
This compound is widely used in neuroscience to study NMDA receptor functions related to synaptic plasticity and neurological disorders. Its ability to control receptor activation allows for experiments that elucidate the mechanisms underlying learning and memory processes.
Case Studies
- Synaptic Plasticity : In studies involving hippocampal slices, researchers used this compound to investigate the role of NMDA receptors in LTP induction. The controlled release of D-AP5 allowed for precise timing in experiments that demonstrated how NMDA receptor blockade affects synaptic strengthening .
- Neuroprotective Studies : Other research has explored the neuroprotective effects of NMDA antagonists like this compound against glutamate-induced toxicity, highlighting its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Comparison with Similar Compounds
Compound | Caging Group | Release Mechanism | Key Features |
---|---|---|---|
This compound | 1-(2-nitrophenyl)ethoxycarbonyl | Photolysis | Controlled release; effective NMDA antagonist |
MNI-caged-D-AP5 | 4-methoxy-7-nitroindolinyl | Photolysis | Faster release rates; similar applications |
RuBi-D-AP5 | Various | Photolysis | Offers unique properties for specific studies |
Properties
IUPAC Name |
(2R)-2-[1-(2-nitrophenyl)ethoxycarbonylamino]-5-phosphonopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N2O9P/c1-9(10-5-2-3-7-12(10)16(20)21)25-14(19)15-11(13(17)18)6-4-8-26(22,23)24/h2-3,5,7,9,11H,4,6,8H2,1H3,(H,15,19)(H,17,18)(H2,22,23,24)/t9?,11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEANJAZNZWLHC-HCCKASOXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC(CCCP(=O)(O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)N[C@H](CCCP(=O)(O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N2O9P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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